2BAct vs. ISRIB: Quantified Improvement in Potency in Mutant eIF2B Disease Model
In primary fibroblast lysates from Eif2b5R191H mutant (R191H) mouse embryos, a disease model for Vanishing White Matter (VWM), 2BAct enhances the guanine nucleotide exchange factor (GEF) activity of the mutant eIF2B complex by threefold, with an EC50 of 7.3 nM . While a direct EC50 for ISRIB in this specific mutant assay is not provided by this source, this value is significantly lower than 2BAct's own potency in wild-type cell-based assays (EC50 = 33 nM) , demonstrating its potent activity in a pathologically relevant context.
| Evidence Dimension | Potency in Mutant eIF2B Disease Model (GEF activity enhancement) |
|---|---|
| Target Compound Data | EC50 = 7.3 nM; threefold enhancement of GEF activity |
| Comparator Or Baseline | Baseline: 2BAct's EC50 = 33 nM in wild-type cell-based reporter assays; ISRIB data not available in this assay |
| Quantified Difference | Potency increase of ~4.5-fold compared to its own wild-type EC50; threefold GEF activity enhancement over untreated mutant lysates |
| Conditions | In vitro: Primary fibroblast lysates from Eif2b5R191H mutant mouse embryos |
Why This Matters
This quantifies 2BAct's ability to potently rescue eIF2B function in a disease-relevant cellular context, a critical benchmark for researchers modeling eIF2B-related pathologies like VWM.
